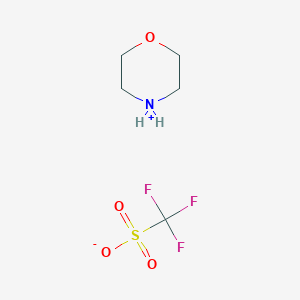

N-Morpholinium trifluoromethanesulfonate

Description

Contextualization within Modern Ionic Liquid Science

Ionic liquids (ILs) are salts with melting points below 100°C, a characteristic that has propelled them to the forefront of chemical research as designer solvents and electrolytes. Their tunable physicochemical properties, such as high thermal stability, wide electrochemical windows, and negligible vapor pressure, are dictated by the combination of their constituent cations and anions. dtic.mil Morpholinium-based cations are a promising class of cations for ILs, recognized for their potential in electrochemistry, catalysis, and micelle formation. acs.orgrsc.org The pairing of a morpholinium cation with a triflate anion positions N-Morpholinium trifluoromethanesulfonate (B1224126) within the broader class of protic ionic liquids, which are known for their cost-effective and straightforward synthesis. Current time information in Houston, TX, US.1int.co.uk These ILs are considered valuable for applications such as electrolytes in fuel cells and as media for acid-catalyzed reactions. Current time information in Houston, TX, US.1int.co.uk

Fundamental Significance of the Trifluoromethanesulfonate Anion in Advanced Materials

The trifluoromethanesulfonate anion, commonly known as triflate (TfO⁻), is the conjugate base of triflic acid, a superacid. guidechem.com This parentage imparts exceptional stability to the triflate anion due to the strong electron-withdrawing effect of the trifluoromethyl group and resonance stabilization, which delocalizes the negative charge across the three oxygen atoms and the sulfur atom. guidechem.com This inherent stability makes triflate an excellent leaving group in organic reactions and a weakly coordinating anion in inorganic and organometallic chemistry. guidechem.comorgsyn.org

In the context of advanced materials, particularly electrolytes, the triflate anion is highly valued. Its salts often exhibit high thermal stability, with some maintaining stability up to 350°C. guidechem.com The weak coordination of the triflate anion facilitates high ionic mobility and conductivity, which are critical properties for electrolytes in devices like lithium-ion batteries and supercapacitors. nih.govdtic.mil Although sometimes perceived as non-nucleophilic, the triflate anion can act as a nucleophile under certain conditions, a behavior that has been observed in various chemical transformations. pan.plresearchgate.net

Evolution of Morpholinium-Based Cations in Designer Solvents and Reagents

Morpholinium-based cations have emerged as a versatile component in the design of functionalized ionic liquids. orgsyn.orgmdpi.com The morpholine (B109124) ring, a heterocyclic amine, can be readily N-alkylated to form quaternary ammonium (B1175870) cations. The structure of these cations can be tailored by varying the alkyl substituents on the nitrogen atom, allowing for the fine-tuning of the resulting ionic liquid's properties, such as polarity, acidity, and coordination ability. mdpi.com

The presence of the ether oxygen atom in the morpholinium ring can influence the properties of the ionic liquid, potentially enhancing ionic conductivity and widening the electrochemical stability window. nih.gov Researchers have synthesized and characterized a variety of morpholinium-based ILs with different anions to explore their physical, chemical, and surface characteristics for applications ranging from organic synthesis and nanomaterial preparation to their use as potent antibiofilm agents. orgsyn.orgmdpi.comscbt.com The evolution of these cations reflects a broader trend in ionic liquid research towards creating task-specific materials with optimized performance for particular applications. mdpi.com

Interdisciplinary Research Landscape and Scope

The study of N-Morpholinium trifluoromethanesulfonate and related compounds lies at the intersection of several scientific disciplines, including organic chemistry, materials science, electrochemistry, and catalysis. The design and synthesis of such ionic liquids are rooted in organic chemistry, while their application as electrolytes in batteries and supercapacitors is a key focus of electrochemistry and materials science. nih.govnih.gov Furthermore, the potential for morpholinium-based ILs to act as catalysts or reaction media in organic synthesis highlights their relevance in chemical engineering and green chemistry. mdpi.com The exploration of their antimicrobial properties also extends their scope into the biomedical field. scbt.com The interdisciplinary nature of this research area underscores the broad potential of morpholinium-based ionic liquids in developing advanced chemical systems.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 77534-70-4 |

| Molecular Formula | C₅H₁₀F₃NO₄S |

| Molecular Weight | 237.20 g/mol |

| Melting Point | 240 °C |

| Density | 1.157 g/cm³ |

| Flash Point | 242 °C |

Data sourced from Matrix Scientific 1int.co.uk

Properties

IUPAC Name |

morpholin-4-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.CHF3O3S/c1-3-6-4-2-5-1;2-1(3,4)8(5,6)7/h5H,1-4H2;(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXDLDSWRLLUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[NH2+]1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380983 | |

| Record name | Morpholin-4-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77534-70-4 | |

| Record name | Morpholin-4-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Characterization Techniques for N Morpholinium Trifluoromethanesulfonate Systems

Strategies for Cationic Moiety Derivatization and Functionalization

The versatility of the morpholinium cation allows for extensive derivatization, primarily through reactions targeting the nitrogen atom. These strategies are fundamental to creating a wide array of morpholinium-based ionic liquids with tailored properties.

The most common method for synthesizing the N-morpholinium cation is through the quaternization of a morpholine (B109124) derivative. This SN2 reaction, often referred to as the Menshutkin reaction, involves treating an N-substituted morpholine with an alkylating agent. The choice of alkylating agent directly influences the identity of the second substituent on the nitrogen atom. For instance, morpholinium-based ionic liquids are generally synthesized by the reaction of N-methylmorpholine or N-ethylmorpholine with various substituent groups.

A direct route to N-Morpholinium trifluoromethanesulfonate (B1224126) involves using an alkyl triflate, such as methyl trifluoromethanesulfonate, as the alkylating agent. This one-step process simultaneously forms the quaternary ammonium (B1175870) center and incorporates the desired trifluoromethanesulfonate anion.

Table 1: Examples of Quaternization Reactions for Cation Synthesis

| Base | Alkylating Agent | Resulting Cation | Reference |

|---|---|---|---|

| N-methylpyrrolidine | Methyl trifluoromethanesulfonate | N,N-dimethylpyrrolidinium | |

| 3-butylpyridine | Methyl trifluoromethanesulfonate | N-Methyl-3-butylpyridinium | |

| N-octylimidazole | Methyl trifluoromethanesulfonate | 3-Octyl-1-methylimidazolium |

This table illustrates the general principle of quaternization with alkyl triflates, which is applicable to N-substituted morpholines.

Dicationic ionic liquids (DILs) feature two cationic centers connected by a linker chain. The synthesis of dicationic morpholinium structures typically involves the reaction of an N-substituted morpholine with a dihaloalkane (e.g., 1,6-dibromohexane) in a quaternization reaction. This creates a dimeric structure where two morpholinium rings are bridged by an alkyl chain.

The general synthetic strategy follows a two-step process:

Quaternization: Reaction of two equivalents of the morpholine base with one equivalent of a dihaloalkane linker. This results in a dicationic salt with halide counter-ions.

Anion Metathesis: The resulting dihalide salt can then undergo anion exchange to incorporate the trifluoromethanesulfonate anion, as detailed in section 2.2.2.

A study on N-morpholinium dicationic ionic liquids reported the synthesis of compounds with the general formula [C₄H₈NO]₂(CH₂)n[X]₂, where 'n' was 4, 6, or 8 and 'X' was initially a bromide anion, which could be subsequently exchanged for another anion like bis(trifluoromethane)sulfonimide (NTf₂). This same principle applies to the incorporation of the trifluoromethanesulfonate anion.

Task-specific ionic liquids (TSILs) are designed with specific functional groups to perform specialized functions, such as enhancing catalytic activity, improving extraction capabilities, or increasing solubility. For morpholinium-based systems, functional groups can be introduced on the N-substituents of the morph

Anionic Counterpart Integration and Ion Exchange Protocols

Optimization of Synthetic Pathways for Yield and Purity

The synthesis of N-Morpholinium trifluoromethanesulfonate is typically achieved through a direct acid-base neutralization reaction. This method is favored for its simplicity and high atom economy. The reaction involves the equimolar addition of trifluoromethanesulfonic acid to morpholine. To optimize the yield and purity of the final product, several key parameters must be carefully controlled.

The reaction is highly exothermic; therefore, the temperature is a critical parameter. The gradual addition of the acid to a cooled solution of morpholine, often in an ice bath, is crucial to prevent side reactions and decomposition of the reactants or product. Maintaining a low temperature throughout the addition process ensures a controlled reaction rate and minimizes the formation of impurities. Following the addition, the reaction mixture is typically stirred at room temperature for a period to ensure the reaction goes to completion.

Solvent choice can also influence the reaction, though often the reaction can be performed neat or in a suitable solvent like water or a short-chain alcohol. The primary role of a solvent in this context is to aid in heat dissipation and facilitate stirring.

Post-reaction workup is vital for achieving high purity. The crude product, often colored by minor impurities, can be treated with activated charcoal to remove chromophoric substances. Purification is commonly achieved by removing the solvent (if any) under reduced pressure. The resulting product is then thoroughly dried under high vacuum at a moderately elevated temperature (e.g., 60 °C) for an extended period to eliminate any residual water or volatile impurities. Yields for analogous protic ionic liquid syntheses using this neutralization method have been reported to be as high as 96%. rsc.org

An alternative pathway involves the quaternization of morpholine derivatives, for instance, by reacting N-alkylmorpholine with an alkyl triflate, such as methyl trifluoromethanesulfonate. mdpi.comumich.edu This method, however, produces N-alkyl-N-morpholinium salts rather than the simple N-Morpholinium cation. Optimization for this pathway would involve controlling stoichiometry, reaction time, and temperature to drive the SN2 reaction to completion while preventing side reactions.

Below is a table summarizing the optimization parameters for the acid-base neutralization synthesis.

| Parameter | Condition | Rationale for Optimization | Expected Outcome |

| Reactant Stoichiometry | 1:1 molar ratio (Morpholine:TfOH) | Ensures complete neutralization without excess acid or base, which would be impurities. | High conversion to the desired salt. |

| Temperature Control | Addition of acid at 0 °C (ice bath) | Manages the exothermic nature of the reaction, preventing degradation and side-product formation. | Improved purity and safety. |

| Reaction Time | Stirring for ~2 hours post-addition | Allows the reaction to proceed to completion. | Maximized yield. |

| Purification (Decolorization) | Treatment with activated charcoal | Adsorbs colored impurities. | Colorless or pale yellow crystalline product. |

| Drying | Under high vacuum at elevated temperature (e.g., 60°C) for >48 hours | Removes residual water and volatile organic impurities. | High purity, anhydrous final product. |

Advanced Spectroscopic Investigations for Structural and Compositional Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the cation and anion.

¹H NMR: The proton NMR spectrum of the morpholinium cation is expected to show two characteristic signals corresponding to the methylene (CH₂) groups. Due to the chair conformation of the morpholine ring, the protons are in different chemical environments. stackexchange.com The four protons adjacent to the oxygen atom (O-CH₂) are deshielded and typically appear as a multiplet at a higher chemical shift (downfield) compared to the four protons adjacent to the nitrogen atom (N-CH₂). The acidic proton on the nitrogen (N-H) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature. In deuterated water (D₂O), this proton may exchange with the solvent, leading to its disappearance from the spectrum. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the morpholinium ring structure. Two distinct signals are expected for the carbon atoms of the morpholinium cation. Similar to the proton spectrum, the carbons adjacent to the oxygen (C-O) are more deshielded and appear at a lower field than the carbons adjacent to the nitrogen (C-N). chemicalbook.comresearchgate.net The trifluoromethanesulfonate anion will show a characteristic signal for the trifluoromethyl (CF₃) carbon. This signal appears as a quartet due to the coupling with the three fluorine atoms (¹JC-F). academie-sciences.frgoogle.com

¹⁹F NMR: The ¹⁹F NMR spectrum is very simple and serves as a clear indicator of the presence of the trifluoromethanesulfonate anion. It is expected to show a single, sharp resonance corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. rsc.orgwiley-vch.de The chemical shift is typically observed at approximately -79 ppm relative to a standard like CFCl₃. academie-sciences.frwiley-vch.de

The following table summarizes the anticipated NMR spectral data for this compound.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | -CH₂-O- | ~3.8 - 4.1 | Multiplet (triplet-like) | Protons adjacent to the electronegative oxygen atom. rsc.orgstackexchange.com |

| -CH₂-N- | ~3.2 - 3.5 | Multiplet (triplet-like) | Protons adjacent to the positively charged nitrogen atom. rsc.orgstackexchange.com | |

| >NH₂⁺ | Variable | Broad singlet | Chemical shift is solvent and concentration-dependent; may exchange with D₂O. | |

| ¹³C | -CH₂-O- | ~64 | Singlet | Carbon atoms adjacent to oxygen. chemicalbook.com |

| -CH₂-N- | ~44 | Singlet | Carbon atoms adjacent to nitrogen. chemicalbook.com | |

| -CF₃ | ~118-121 | Quartet (q) | Large one-bond C-F coupling constant (¹JC-F ≈ 320 Hz). academie-sciences.frgoogle.com | |

| ¹⁹F | -CF₃ | ~ -79 | Singlet | Characteristic signal for the triflate anion. rsc.orgacademie-sciences.frwiley-vch.de |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These complementary techniques are essential for identifying the functional groups present in this compound and confirming the ionic structure. sci-hub.st

Infrared (IR) Spectroscopy: The IR spectrum will exhibit absorption bands corresponding to the vibrations of both the morpholinium cation and the triflate anion. For the morpholinium cation, key vibrations include the N-H stretching and bending modes, C-H stretching of the methylene groups, and the characteristic C-O-C asymmetric stretching of the ether linkage in the ring. researchgate.netunife.it

Raman Spectroscopy: Raman spectroscopy complements the IR data. Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. biointerfaceresearch.com For the triflate anion, the symmetric S=O stretching and the C-F stretching modes are particularly prominent in the Raman spectrum. biointerfaceresearch.com

Key vibrational modes for this compound are detailed in the table below.

| Wavenumber (cm⁻¹) | Assignment | Cation/Anion | Technique |

| 3100 - 2850 | C-H Stretching | Cation | IR & Raman |

| ~1600 & ~1450 | N-H Bending | Cation | IR |

| 1280 - 1220 | S=O Asymmetric Stretching | Anion | IR (Strong) |

| ~1170 | C-F Stretching | Anion | IR |

| ~1100 | C-O-C Asymmetric Stretching | Cation | IR (Strong) |

| ~1030 | S=O Symmetric Stretching | Anion | IR & Raman (Strong) |

| ~760 | S-O Stretching | Anion | IR |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the exact mass and confirm the elemental composition of this compound. By using soft ionization techniques such as Electrospray Ionization (ESI), the intact cation and anion can be observed, confirming the ionic nature of the compound.

In positive-ion mode ESI-MS, the spectrum would be dominated by a peak corresponding to the morpholinium cation ([C₄H₁₀NO]⁺). In negative-ion mode, the spectrum would show a primary peak for the trifluoromethanesulfonate anion ([CF₃SO₃]⁻). rsc.org The precise mass-to-charge (m/z) ratios obtained from high-resolution mass spectrometry (HRMS) can be used to verify the elemental formula of each ion with high accuracy. Fragmentation analysis, typically induced by collision-induced dissociation (CID), can provide further structural information, although for these simple ions, fragmentation is often minimal under soft ionization conditions.

The expected m/z values for the primary ions are listed in the table below.

| Ion | Formula | Ionization Mode | Calculated m/z |

| Morpholinium Cation | [C₄H₁₀NO]⁺ | Positive (ESI+) | 88.0757 |

| Trifluoromethanesulfonate Anion | [CF₃SO₃]⁻ | Negative (ESI-) | 148.9525 |

Thermal Behavior and Decomposition Kinetics Studies via Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, typically nitrogen, to understand its decomposition profile. researchgate.net

For this compound, a TGA thermogram would typically show a stable baseline at lower temperatures, indicating no mass loss. The onset temperature of decomposition (Tonset) is a key parameter defining the upper limit of its thermal stability. As the temperature increases past this point, a significant mass loss event occurs, corresponding to the decomposition of the compound into volatile products. mdpi.com The decomposition of morpholinium-based ionic liquids may occur in one or multiple steps, depending on the decomposition pathway. researchgate.net

The rate of heating can influence the observed decomposition temperatures; therefore, kinetic analysis often involves performing TGA scans at multiple heating rates (e.g., 2, 5, 10, 15 K/min). researchgate.net This allows for the determination of kinetic parameters such as the activation energy of decomposition using methods like the Ozawa-Flynn-Wall or Kissinger analysis. The thermal stability of ionic liquids is significantly influenced by the nature of both the cation and the anion. The triflate anion is known for its high thermal stability, which often imparts this property to the corresponding ionic liquid.

The table below outlines the key data points obtained from a typical TGA experiment for a morpholinium-based ionic liquid.

| Parameter | Description | Typical Value Range |

| Tonset | Onset temperature of decomposition | 200 - 350 °C |

| Tpeak | Temperature of maximum rate of decomposition (from DTG curve) | 250 - 400 °C |

| Mass Loss (%) | The percentage of mass lost during the main decomposition step(s) | ~100% |

| Residue (%) | Percentage of material remaining at the end of the experiment (e.g., at 700 °C) | < 5% |

Note: The specific values can vary based on the purity of the sample and the experimental conditions (e.g., heating rate, atmosphere).

Mechanistic Elucidation of N Morpholinium Trifluoromethanesulfonate Reactivity and Stability

Investigation of Thermal Decomposition Pathways and Stability Parameters

The thermal robustness of an ionic liquid is a critical parameter for its application, particularly in processes requiring elevated temperatures. N-Morpholinium trifluoromethanesulfonate (B1224126) is generally recognized for its high thermal stability, a characteristic often attributed to the trifluoromethanesulfonate (triflate) anion. nih.gov The decomposition behavior is typically investigated using thermogravimetric analysis (TGA), which monitors mass loss as a function of temperature. electrochem.org

Kinetic Analysis of Degradation Processes

The kinetic parameters of thermal degradation, such as the activation energy (Ea), provide essential data for predicting the long-term stability and lifetime of the material under specific thermal conditions. tainstruments.com These parameters are commonly determined by analyzing TGA data obtained at multiple heating rates. electrochem.orgmdpi.com Isoconversional kinetic models, such as the Ozawa–Flynn–Wall (OFW) method, are frequently employed to calculate the activation energy of the decomposition process without assuming a specific reaction model. mdpi.com This approach involves plotting the logarithm of the heating rate against the reciprocal of the temperature at which a specific degree of conversion (mass loss) is observed. tainstruments.comtainstruments.com

While specific experimental kinetic data for N-Morpholinium trifluoromethanesulfonate is not widely published, the table below presents typical parameters that would be derived from a TGA analysis for a thermally stable morpholinium-based ionic liquid.

Table 1: Representative Thermal Stability Data for this compound This table is generated based on typical values for similar ionic liquids and serves as an illustrative example.

| Parameter | Value | Description |

|---|---|---|

| Tonset (5% mass loss) | ~350 °C | The temperature at which a 5% loss of the initial mass is recorded, indicating the onset of significant decomposition. electrochem.org |

| Tpeak | ~380 °C | The temperature at which the maximum rate of decomposition occurs, corresponding to the peak of the derivative thermogravimetric (DTG) curve. mdpi.com |

| Activation Energy (Ea) | 150 - 200 kJ/mol | The minimum energy required to initiate the decomposition reaction, calculated using model-free kinetic methods like Ozawa–Flynn–Wall. mdpi.com |

Identification of Decomposition Products and Intermediates

Identifying the volatile products and intermediates formed during thermal degradation is crucial for understanding the decomposition mechanism. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used for this purpose. nih.govyoutube.comshimadzu.com The technique involves thermally decomposing the sample in an inert atmosphere and immediately separating and identifying the resulting fragments. thermofisher.com

For this compound, decomposition can be initiated at either the cation or the anion. The morpholinium cation can undergo degradation through several pathways, including Hoffmann elimination and ring-opening reactions. rsc.orgmdpi.com The triflate anion is highly stable, but at sufficiently high temperatures, it can also decompose.

Table 2: Potential Thermal Decomposition Products and Their Origins

| Potential Product | Chemical Formula | Likely Origin | Postulated Formation Pathway |

|---|---|---|---|

| Morpholine (B109124) | C₄H₉NO | Cation | Nucleophilic attack by the triflate anion on the ethyl/methyl groups attached to the nitrogen, followed by dealkylation. rsc.org |

| Vinyl ethers | Varies | Cation | Ring-opening of the morpholinium cation via Hoffmann elimination or other rearrangement pathways. mdpi.com |

| Trifluoromethanesulfonic acid | CF₃SO₃H | Cation/Anion | Proton transfer from the morpholinium cation to the triflate anion. |

| Sulfur Dioxide | SO₂ | Anion | High-temperature fragmentation of the triflate anion. |

Role of Ion Pair Characteristics in Reaction Mechanisms

In the liquid state, ionic liquids are not simply composed of free-moving ions. They form a complex, structured environment where cations and anions can exist as contact ion pairs (CIP), solvent-separated ion pairs (SSIP), or larger aggregates. The nature and dynamics of these ion pairs significantly influence the physical and chemical properties of the liquid, including its reactivity. nih.govdiva-portal.org

Studies on Contact Ion Pairs versus Solvent-Separated Ion Pairs

The equilibrium between contact and solvent-separated ion pairs is a key factor in reaction mechanisms. In a CIP, the cation and anion are in direct contact, whereas in an SSIP, they are separated by one or more neutral solvent molecules (if present). In a pure ionic liquid, the concept can be extended to describe ions separated by other ions.

Molecular dynamics (MD) simulations and Raman spectroscopy are primary tools for investigating these interactions. nih.govnih.govnih.gov MD simulations can model the spatial distribution of ions and calculate interaction energies, providing insight into the prevalence of different ion pair configurations. nih.gov Experimentally, Raman spectroscopy can detect changes in the vibrational modes of the polyatomic triflate anion upon interaction with the cation. researchgate.net For instance, the symmetric stretching mode of the SO₃ group in the triflate anion is sensitive to its local environment and can shift in frequency when it transitions from a "free" state to a CIP. nih.govresearchgate.net

Table 3: Techniques for Differentiating Ion Pair Configurations

| Technique | Observable Parameter | Interpretation |

|---|---|---|

| Raman Spectroscopy | Frequency shift of anion vibrational modes (e.g., νs(SO₃) of triflate) | A blue shift (increase in frequency) of the symmetric stretch often indicates the formation of contact ion pairs due to direct cation-anion polarization. rsc.org |

| Molecular Dynamics (MD) Simulations | Radial Distribution Function (RDF) | The position of the first peak in the cation-anion RDF indicates the most probable distance between ion centers, distinguishing direct contact from separated pairs. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Chemical shift changes of nuclei near interaction sites (e.g., ¹H, ¹⁹F) | Changes in the electronic environment due to ion pairing affect the nuclear shielding, causing shifts in the NMR spectrum. |

Influence of Anion-Cation Interactions on Reactivity

The specific interactions between the N-Morpholinium cation and the triflate anion dictate the compound's reactivity. The morpholinium cation possesses a proton on the nitrogen atom which can participate in hydrogen bonding with the oxygen atoms of the triflate anion. The triflate anion, however, is known for its delocalized negative charge and is considered a weakly coordinating anion. psu.edu

This balance of interactions influences several factors:

Solvation Properties: The way the ions arrange themselves affects the liquid's ability to solvate reactants, transition states, and products, which can alter reaction pathways and rates.

Transport Properties: The strength of these interactions is directly related to bulk properties like viscosity. psu.edu Lower viscosity, resulting from weaker or more diffuse interactions, facilitates faster transport of reactive species and can enhance reaction rates. researchgate.net

Catalytic Reaction Mechanisms and Active Species Probing

Ionic liquids can act as catalysts, often providing benefits such as high activity and ease of separation. nih.gov this compound has the potential to act as a catalyst through different mechanisms.

The most probable catalytic function is that of a Brønsted acid. swadzba-kwasny-lab.org The proton attached to the morpholinium nitrogen gives the cation acidic character. rsc.orgresearchgate.net In a reaction, the ionic liquid can donate this proton to a substrate, activating it for subsequent transformation. The triflate anion is an exceptionally weak base, being the conjugate base of a superacid (triflic acid), meaning it does not readily compete with the substrate for the proton. rsc.orgnih.gov This allows the acidity of the cation to be fully expressed.

While the triflate anion is best known as an excellent leaving group, there is evidence that it can act as a nucleophile under certain conditions, potentially participating in a catalytic cycle. nih.gov However, its role as a Brønsted acid via the cation is considered more significant. Probing the active species often involves in-situ spectroscopic monitoring or kinetic studies that test the effect of modifying the cation's acidic proton.

Table 4: Potential Catalytic Species and Probed Mechanisms

| Active Species | Type of Catalysis | Example Reaction Type | Probing Method |

|---|---|---|---|

| Protonated N-Morpholinium Cation [H-Morph]⁺ | Brønsted Acid | Esterification, Acetal Formation, Pinacol Rearrangement. nih.gov | Measuring reaction rates with and without the ionic liquid; comparing with known Brønsted acids like p-toluenesulfonic acid. |

| Trifluoromethanesulfonate Anion [TfO]⁻ | Nucleophilic (less common) | Glycosylation, certain substitution reactions. nih.gov | Trapping of covalent triflate intermediates; isotopic labeling studies. |

| Entire Ion Pair [H-Morph][TfO] | Dual-Function / Phase Transfer | Reactions requiring both acidic activation and a specific solvent environment. | Kinetic studies comparing results in the ionic liquid to conventional solvents with a separate acid catalyst. |

Electron Transfer Processes and Generation of Reactive Species

The electrochemical window and the stability of reactive species are key parameters determining the utility of an ionic liquid in electrochemical applications and radical reactions.

The generation of the superoxide (B77818) radical anion (O₂⁻) through the electrochemical reduction of dissolved oxygen is a well-studied process in various ionic liquids. The stability of the generated superoxide is highly dependent on the nature of the cation and anion of the ionic liquid.

Studies have shown that morpholinium-based ionic liquids can be suitable media for the electrochemical generation of superoxide. The stability of superoxide in these media is attributed to the relative inertness of the morpholinium cation towards the highly reactive superoxide radical. The trifluoromethanesulfonate anion is also considered to be relatively stable in the presence of superoxide.

Research on the electrochemical reduction of oxygen in trifluoromethanesulfonate-based ionic liquids has demonstrated the formation of a stable superoxide species. The process is typically reversible, as observed by cyclic voltammetry, indicating that the superoxide radical does not readily react with the ionic liquid components.

The long-term stability of superoxide is crucial for its practical applications. In some ionic liquids, while the initial generation is efficient, the superoxide can slowly decompose over time. The rate of this decomposition is a critical parameter for evaluating the suitability of an ionic liquid as a medium for superoxide-mediated reactions.

Table 2: Electrochemical Data for Superoxide Generation in Related Ionic Liquids

| Ionic Liquid System | Method | Key Finding | Reference |

| Morpholinium-based ILs | Cyclic Voltammetry | Suitable for stable superoxide generation. | Inferred from general stability of morpholinium cations. |

| Triflate-based ILs | Cyclic Voltammetry | Reversible reduction of O₂ to O₂⁻. | General observation for triflate anions. |

The high viscosity of ionic liquids compared to conventional molecular solvents can significantly impact the kinetics of radical reactions. researchgate.net The diffusion of radical species and their encounter rates are generally slower in ionic liquids. This can lead to different product distributions and reaction rates compared to reactions in traditional solvents.

While specific kinetic data for radical reactions in this compound is not widely available, general trends observed in other ionic liquids can be considered. The kinetics of radical polymerization, for example, have been shown to be influenced by the viscosity of the ionic liquid medium. researchgate.net

The cage effect, where radical pairs are held in close proximity by the viscous solvent, can be more pronounced in ionic liquids. This can favor in-cage recombination or disproportionation reactions over escape and reaction with other species in the bulk.

Further research is needed to elucidate the specific radical pathways and reaction kinetics in this compound to fully understand its potential as a medium for radical chemistry.

Computational and Theoretical Frameworks for N Morpholinium Trifluoromethanesulfonate Systems

Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, bonding, and energetics of ionic liquids like N-Morpholinium trifluoromethanesulfonate (B1224126). These methods offer a detailed picture of the interactions between the N-Morpholinium cation and the trifluoromethanesulfonate anion.

The interaction between the N-Morpholinium cation ([MorpH]⁺) and the trifluoromethanesulfonate anion ([OTf]⁻) is primarily electrostatic, but hydrogen bonding plays a crucial role. The acidic proton on the nitrogen atom of the morpholinium cation forms a strong hydrogen bond with the oxygen atoms of the triflate anion.

DFT calculations are employed to analyze the electronic structure of the ion pair. The molecular electrostatic potential (MESP) surface of the individual ions reveals the charge distribution. The [MorpH]⁺ cation exhibits a region of high positive potential around the N-H proton, making it a hydrogen bond donor. Conversely, the oxygen atoms of the [OTf]⁻ anion possess regions of high negative potential, identifying them as hydrogen bond acceptors.

The formation of the ion pair is largely governed by intermolecular interactions, including C-H···O hydrogen bonds. researchgate.net The stability of the three-dimensional structure is often perpetuated by an array of these weak hydrogen bonds involving the oxygen atoms of the triflate anion's -SO₃ group and the hydrogen atoms of the morpholinium cation's ring. nih.govnih.gov

In a computational analysis of similar protic ionic liquids, the anion-cation binding motif was identified to be a result of a strong hydrogen bond and electrostatic interactions. Current time information in Houston, TX, US.

The strength of the interaction between the cation and anion can be quantified by calculating the interaction energy. This is typically done by subtracting the energies of the individual, optimized ions from the energy of the optimized ion pair. DFT methods, such as M06-2X, are well-suited for this purpose as they account for non-covalent interactions. researchgate.net For analogous ionic liquids, it has been shown that cation-anion interactions are predominantly electrostatic. researchgate.net

The binding energy of the ion pair is a key parameter. For instance, in related systems, calculated binding energies have been shown to increase with the length of the alkyl chain on the cation. researchgate.net The strength of the hydrogen bond and the magnitude of the binding energy in similar protic ionic liquids with organic acid anions have been found to decrease in the order trifluoroacetate (B77799) > methanesulfonate (B1217627) > triflate. Current time information in Houston, TX, US.

The table below presents representative interaction energy data for an analogous ionic liquid system, triethylammonium (B8662869) triflate, which provides a comparative basis for understanding the interactions in N-Morpholinium trifluoromethanesulfonate.

| Interaction Component | Energy (kJ/mol) |

| Electrostatic | -389.38 |

| Pauli Repulsion | 132.33 |

| Dispersion | -23.38 |

| Frozen Interaction | -280.43 |

| Polarization | -37.21 |

| Charge Transfer | -19.70 |

| Total Interaction Energy | -337.34 |

| Data adapted from an energy decomposition analysis of the [C1C1im]Cl ion pair, providing a representative example of interaction components in ionic liquids. escholarship.org |

DFT calculations are instrumental in mapping out the potential energy surface for chemical reactions involving this compound. This allows for the prediction of reaction pathways, the identification of transition states, and the calculation of activation energies. For instance, theoretical studies on urethane (B1682113) formation catalyzed by morpholine (B109124) have demonstrated how DFT can elucidate complex, multi-step reaction mechanisms. researchgate.net

The triflate anion is known to be an excellent leaving group, but it can also act as a nucleophile under certain conditions. nih.gov DFT can be used to explore the energetics of reactions where [OTf]⁻ participates, helping to predict whether a reaction is thermodynamically and kinetically favorable.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While QM and DFT provide a static picture of the system, molecular dynamics (MD) simulations are used to study the dynamic behavior and interactions of this compound over time.

MD simulations, using force fields parameterized from QM calculations, can model the movement and interactions of a large ensemble of [MorpH][OTf] ion pairs. These simulations provide insights into the liquid structure, including radial distribution functions which describe the probability of finding one ion at a certain distance from another.

The conformational dynamics of the morpholinium cation can also be investigated. The morpholine ring can exist in different conformations, such as chair and boat forms. researchgate.net MD simulations can reveal the preferred conformations in the liquid state and the energy barriers for interconversion. In pure morpholine, the equatorial chair conformer is predominant. researchgate.net

The behavior of this compound can be significantly influenced by the presence of a solvent. MD simulations are crucial for understanding these solvent effects. By including solvent molecules in the simulation box, it is possible to study solute-solvent interactions, the structure of the solvation shells around the ions, and the dynamics of the solvent molecules themselves.

Continuum solvation models, such as the SMD model, can be combined with QM calculations to predict the free energy of solvation of [MorpH][OTf] in various solvents. researchgate.net These models have been shown to provide reasonable accuracy for ionic liquids. researchgate.net For instance, simulations of triethylammonium triflate have revealed details about the structure, distribution, and dynamics of hydrogen bonds within the system. datapdf.com

Dynamics in Confined Environments and Interfacial Phenomena

The behavior of this compound, an ionic liquid (IL), undergoes significant alterations when subjected to confined environments or at interfaces, a phenomenon of critical importance for its application in devices like supercapacitors and nanoporous catalysts. Molecular dynamics (MD) simulations are a powerful tool to probe these changes at the nanoscale, offering insights that are often inaccessible through experimental means alone.

When confined within nanopores, such as those in carbon nanotubes or silica (B1680970) materials, the dynamics of the N-Morpholinium cations and trifluoromethanesulfonate anions deviate substantially from their bulk behavior. nih.gov Simulations of similar ionic liquids in confinement reveal a characteristic layering of ions near the pore walls. nsf.gov This ordering is driven by the strong electrostatic interactions between the ions and the confining surfaces. For instance, at a graphite (B72142) interface, it is common to observe an initial layer of cations, followed by a layer of anions, creating a distinct charge-separated structure. nsf.govarxiv.org This interfacial structuring significantly impacts the mobility of the ions. The self-diffusion coefficients of ions within these confined spaces are typically lower than in the bulk liquid due to the restricted geometry and strong surface interactions. nih.gov

First-principles calculations on protic ionic liquids at a graphite surface have shown that the adsorption mechanism is a complex interplay of electrostatic forces, van der Waals interactions between the IL and the substrate, and aromatic interactions like π–π stacking. rsc.org While specific simulation data for this compound is not widely available, studies on analogous systems suggest that the morpholinium cation would likely orient itself to maximize its interaction with the surface, influencing the subsequent arrangement of the trifluoromethanesulfonate anions. nsf.gov The nature of the confining material and the surface charge play a crucial role in dictating the precise structure and dynamics of the interfacial layers. osti.gov

The table below, based on typical findings for ionic liquids in confined systems, illustrates the expected qualitative changes in the dynamic properties of this compound when moving from a bulk to a confined environment.

| Property | Bulk Environment | Confined Environment (e.g., Nanopore) |

| Ionic Arrangement | Disordered, isotropic | Layered, anisotropic near surfaces |

| Cation/Anion Mobility | Higher | Lower, restricted diffusion |

| Self-Diffusion Coefficient | Higher | Significantly Reduced nih.gov |

| Interfacial Structure | Less defined | Distinct, charge-separated layers nsf.gov |

This table provides a qualitative comparison based on general findings for ionic liquids in confined versus bulk environments.

Development of Predictive Models for Structure-Performance Relationships

To accelerate the discovery and optimization of ionic liquids like this compound for specific applications, computational models that can predict macroscopic properties from molecular structure are invaluable. These quantitative structure-property relationship (QSPR) models offer a cost-effective and time-efficient alternative to extensive experimental synthesis and characterization. osti.govresearchgate.net

Correlation of Molecular Descriptors with Macroscopic Behavior

QSPR models are built upon the principle that the physicochemical properties of a molecule are encoded in its structure. By identifying and quantifying specific structural features, known as molecular descriptors, it is possible to establish mathematical relationships that predict macroscopic behaviors such as viscosity, density, and conductivity. researchgate.netrsc.org These descriptors can range from simple constitutional indices (e.g., molecular weight) to more complex quantum chemical parameters that describe the electronic and geometric properties of the molecule. mdpi.comresearchgate.net

For ionic liquids, descriptors for both the cation and the anion are calculated and used to build the predictive models. researchgate.net Machine learning algorithms, such as multiple linear regression (MLR) and support vector machines (SVM), are often employed to develop these correlations from large datasets of known ionic liquids. researchgate.netrsc.org For instance, a QSPR model for viscosity might use descriptors related to the size, shape, and intermolecular interaction potential of the N-Morpholinium cation and the trifluoromethanesulfonate anion. researchgate.netnih.gov

The following table showcases representative molecular descriptors that are typically used in QSPR models for ionic liquids and their expected influence on a key macroscopic property like viscosity.

| Molecular Descriptor Category | Example Descriptor | Expected Correlation with Viscosity | Rationale |

| Constitutional | Molecular Weight | Positive | Larger, heavier ions generally exhibit slower dynamics. mdpi.com |

| Topological | Wiener Index (describes branching) | Varies | Increased branching can either increase or decrease viscosity depending on specific interactions. |

| Quantum Chemical | COSMO-RS σ-profile | Complex | Describes the polarity and hydrogen bonding capacity, which strongly influence intermolecular forces. osti.gov |

| Geometric | Molecular Volume | Positive | Larger ions have greater surface area for interactions, leading to higher viscosity. |

This table illustrates the types of molecular descriptors used in QSPR models and their general relationship with viscosity, a key macroscopic property for ionic liquids.

Computational Design Strategies for Tailored Properties

The ultimate goal of developing predictive models is to enable the in silico design of new ionic liquids with properties tailored for specific tasks. researchgate.net This computer-aided molecular design (CAMD) approach uses the established QSPR models in a reverse manner. Instead of predicting the properties of a known structure, a desired set of properties is defined, and the model is used to identify or generate molecular structures that are likely to exhibit those properties. researchgate.net

For example, to design a low-viscosity morpholinium-based ionic liquid, a CAMD approach would screen a virtual library of different anionic partners and alkyl chain modifications on the morpholinium cation. The QSPR model for viscosity would rapidly predict the viscosity of each candidate, allowing researchers to prioritize the synthesis of the most promising compounds. osti.govresearchgate.net

This design strategy relies heavily on the accuracy and robustness of the underlying QSPR models. The development of these models is an ongoing area of research, with efforts focused on expanding the databases of known ionic liquid properties and incorporating more sophisticated molecular descriptors and machine learning techniques to improve predictive power. researchgate.netresearchgate.net Through these computational strategies, the vast chemical space of possible ionic liquids can be explored much more efficiently, paving the way for the rapid development of next-generation materials like this compound with optimized performance characteristics.

Advanced Research Applications of N Morpholinium Trifluoromethanesulfonate

Electrochemical Systems and Energy Storage Applications

Ionic liquids are extensively investigated as electrolytes for various electrochemical devices, including batteries and supercapacitors, due to their high ionic conductivity, wide electrochemical stability windows, and low volatility. rsc.org While comprehensive data on N-Morpholinium trifluoromethanesulfonate (B1224126) is limited, research on ionic liquids containing either the morpholinium cation or the triflate anion provides strong evidence of their suitability for these applications.

Morpholinium-based ionic liquids have shown promise as electrolyte components. Ether-functionalized morpholinium cations paired with the bis(trifluoromethanesulfonyl)imide (TFSI) anion have been synthesized and evaluated for use in lithium-ion batteries. nih.gov Similarly, N-butyl-N-methylmorpholinium bis(fluorosulfonyl)imide ([C4mmor][FSI]) has been studied as an electrolyte in lithium symmetrical cells. deakin.edu.au In the field of supercapacitors, morpholinium-based ionic liquids have been characterized, though pyrrolidinium-based analogues have sometimes shown faster ion diffusion. rsc.org

The trifluoromethanesulfonate (triflate) anion is also a component of effective electrolytes. Diethylmethylammonium trifluoromethanesulfonate, for example, has been tested as an ionic liquid electrolyte in a rechargeable Zn/air battery. researchgate.net The combination of a stable cation like morpholinium with a conductive and stable anion like triflate suggests that N-Morpholinium trifluoromethanesulfonate could be a viable candidate for energy storage systems.

Electrochemical Properties of Related Ionic Liquids

| Ionic Liquid | Application | Key Finding | Reference |

|---|---|---|---|

| N-ethoxyethyl-N-methylmorpholinium bis(trifluoromethanesulfonyl)imide (M₁,₂O₂ TFSI) | Lithium Battery Electrolyte | Demonstrates good thermal and electrochemical stability suitable for battery applications. | nih.gov |

| Structurally flexible morpholinium-based ILs | Supercapacitor Electrolyte | Show high thermal stabilities and wide electrochemical stability windows. | rsc.org |

| Diethylmethylammonium trifluoromethanesulfonate (DEMATfO) | Zn/Air Battery Electrolyte | Tested as a viable ionic liquid electrolyte for a rechargeable metal-air battery. | researchgate.net |

| N-butyl-N-methylmorpholinium bis(fluorosulfonyl)imide ([C₄mmor][FSI]) | Lithium Cell Electrolyte | Addition of lithium salt increased electrochemical stability, enabling use in a Li symmetrical cell. | deakin.edu.au |

Electrolyte Components in Lithium and Lithium-Ion Batteries

Morpholinium-based ionic liquids (ILs) are under investigation as potential electrolyte components to enhance the safety and performance of lithium and lithium-ion batteries. Their inherent low volatility, non-flammability, and wide electrochemical stability windows make them attractive alternatives to conventional carbonate-based electrolytes.

Research has focused on synthesizing various morpholinium cations paired with anions like bis(trifluoromethanesulfonyl)imide (TFSI). For instance, N-ethoxyethyl-N-methylmorpholinium bis(trifluoromethanesulfonyl)imide was synthesized and evaluated for its fundamental properties. nih.gov When a lithium salt such as Lithium trifluoromethanesulfonate or Lithium bis(trifluoromethanesulfonyl)imide is added, these ILs can form electrolytes suitable for battery applications. nih.govchemimpex.com The presence of an ether group in the morpholinium cation is thought to facilitate lithium-ion transport. nih.gov While direct studies on this compound are specific, the broader class of morpholinium salts shows promise. For example, electrolytes based on N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (Pyr₁₄TFSI), a related heterocyclic IL, have been shown to enable homogeneous electrodeposition and stripping of lithium, a crucial process for rechargeable lithium metal batteries. acs.org The addition of lithium salts to these ILs is essential for their function as electrolytes in lithium-ion batteries. sigmaaldrich.comriyngroup.com

| Electrolyte System | Application | Key Finding |

| N-ethoxyethyl-N-methylmorpholinium TFSI / LiTFSI | Lithium-ion Battery Electrolyte | Suitable for battery applications, with properties influenced by the ether bond in the cation. nih.gov |

| N-butyl-N-methylpyrrolidinium TFSI / Li Salt | Lithium Metal Anode | Enables homogeneous electroplating and stripping of lithium metal. acs.org |

Application in Electrochemical Double-Layer Capacitors (EDLCs)

Electrochemical double-layer capacitors (EDLCs), or supercapacitors, benefit from electrolytes with high ionic conductivity and wide potential windows. Morpholinium-based ILs are explored for this purpose due to their electrochemical stability.

Studies on Butyl-Methyl-Morpholinium bis(trifluoromethanesulphonyl)imide ([ButMetMor][TFSI]) and Ethyl-Methyl-Morpholinum bis(trifluoromethanesulphonyl)imide ([EtMetMor][TFSI]) have shown their potential as EDLC electrolytes. researchgate.net When used neat or mixed with propylene (B89431) carbonate (PC), these electrolytes exhibit conductivities that follow an Arrhenius-type temperature dependence. researchgate.net An EDLC constructed with an activated carbon cloth electrode and a mixture of these morpholinium ILs with PC achieved a specific capacitance of approximately 100–120 F g⁻¹. researchgate.net The fundamental principle of an EDLC relies on the formation of an electrochemical double layer, where charge is stored at the interface between the electrode surface and the electrolyte. youtube.com The capacitance is directly related to the amount of charge that can be stored at a given potential. youtube.com

| Electrolyte | Electrode Material | Specific Capacitance (F g⁻¹) |

| [ButMetMor][TFSI] and [EtMetMor][TFSI] with Propylene Carbonate | Activated Carbon Cloth (Kynol®) | ~100-120 |

Role in Electrosynthesis and Electrodeposition Processes

The electrochemical stability and solvent properties of morpholinium ILs make them suitable media for electrosynthesis and the electrodeposition of materials. Electrodeposition in ILs can lead to the formation of unique material morphologies that are difficult to achieve in aqueous solutions.

Research into the electrodeposition of lithium metal from IL electrolytes is highly relevant to battery technology. Studies using pyrrolidinium-based ILs, which are structurally related to morpholinium ILs, demonstrate that the choice of anion (e.g., TFSI⁻ vs. FSI⁻) and temperature significantly impacts the morphology of the deposited lithium. acs.org Homogeneous, densely packed lithium nanofibers can be deposited under specific conditions, but depletion of Li⁺ ions can lead to the growth of undesirable protuberances. acs.orgacs.org The process involves the plating and stripping of lithium on an electrode surface, with the IL-based electrolyte facilitating ion transport and influencing the stability of the solid-electrolyte interphase (SEI) layer. acs.org

| Process | Electrolyte System | Deposited Material | Key Observation |

| Electrodeposition | Pyrrolidinium-based ILs (e.g., Pyr₁₄TFSI) | Lithium (Li) | The IL electrolyte enables uniform deposition of Li, crucial for preventing dendrite formation in batteries. acs.orgacs.org |

Applications in Separation Science and Environmental Remediation

Extractive Desulfurization of Liquid Fuels

The removal of sulfur compounds from liquid fuels is a critical environmental objective. Morpholinium-based protic ionic liquids (PILs) have been synthesized and tested as solvents for the extractive desulfurization (EDS) of diesel fuel. researchgate.netiaea.org

In one study, a PIL synthesized from morpholine (B109124) and formic acid, [Morph]⁺[HCOO]⁻, was identified as a promising candidate for EDS. researchgate.netiaea.org The research compared its effectiveness against an N-alkylated version, finding that the simpler [Morph]⁺[HCOO]⁻ was more effective for removing dibenzothiophene (B1670422) (DBT), a model sulfur compound. researchgate.net Using a multi-stage extraction process with a 1:1 volume ratio of IL to model oil, a sulfur removal rate of 99.44% was achieved. researchgate.netiaea.org For commercial diesel, the same IL removed approximately 47.48% of sulfur compounds, and it could be recycled and reused for up to three cycles without a significant loss in efficiency. researchgate.netiaea.org The extraction mechanism in these systems is often driven by specific interactions between the IL and the sulfur compounds. elsevierpure.com

| Ionic Liquid | Sulfur Compound | Fuel Type | Removal Efficiency (%) |

| [Morph]⁺[HCOO]⁻ | Dibenzothiophene (DBT) | Model Oil (n-octane) | 99.44 (3-stage extraction) |

| [Morph]⁺[HCOO]⁻ | Various Sulfur Species | Commercial B0S500 Diesel | 47.48 (multi-stage) |

Carbon Dioxide Capture and Sequestration Studies

Ionic liquids are widely studied for their potential to capture carbon dioxide (CO₂). While specific studies on this compound for this purpose are not prevalent, research on its chemical precursor, morpholine, provides insight into the potential of the morpholinium cation in CO₂ capture and utilization.

A recent study demonstrated a creative approach where CO₂ was captured by morpholine and subsequently converted into N-formylmorpholine through a solar-driven photocatalytic process. nih.gov This method integrates capture and utilization, transforming the greenhouse gas into a value-added chemical. nih.gov The process achieved a remarkable N-formylmorpholine yield, highlighting the potential of the morpholine functional group in CO₂-related applications. nih.gov

Destruction of Organic Pollutants (e.g., Chlorinated Phenols)

Chlorinated phenols are persistent and toxic environmental pollutants. nih.govnih.gov Ionic liquids, including morpholinium-based variants, have been used as media for the chemical destruction of these harmful compounds.

One study investigated the generation of the superoxide (B77818) radical anion (O₂•⁻) in various ILs for the purpose of degrading 2,4-dichlorophenol (B122985) (DCP). researchgate.net The morpholinium-based IL, N-methoxyethyl-N-methyl-morpholinium bis(trifluoromethylsulfonyl)imide ([MO1,1O2][N(Tf)₂]), was successfully used as a medium for this process. researchgate.net By dissolving potassium superoxide (KO₂) in the IL, a chemically generated supply of O₂•⁻ was created. This system achieved a destruction percentage of over 98% for DCP under ambient conditions. researchgate.net This represents a novel application of morpholinium ILs in the remediation of toxic chlorinated organic pollutants. researchgate.net The degradation of such pollutants is a key area of environmental research, with various advanced oxidation processes being explored. mdpi.commdpi.com

| Ionic Liquid | Pollutant | Method | Destruction Efficiency (%) |

| [MO1,1O2][N(Tf)₂] | 2,4-dichlorophenol (DCP) | Superoxide-mediated destruction | >98 |

Future Directions and Emerging Research Avenues for N Morpholinium Trifluoromethanesulfonate

Design of Next-Generation Functionalized Analogues with Enhanced Performance

The inherent "designability" of ionic liquids allows for the tuning of their physicochemical properties by modifying the structure of their constituent ions. rsc.org For N-Morpholinium trifluoromethanesulfonate (B1224126), future research will likely focus on the synthesis of next-generation functionalized analogues to enhance its performance in specific applications. This can be achieved by introducing various functional groups onto the morpholinium cation.

The synthesis of these functionalized analogues typically involves the quaternization of N-substituted morpholines. By strategically selecting the substituents, researchers can impart desired properties such as improved catalytic activity, enhanced solubility for specific substrates, or tailored thermal stability. rsc.org For instance, incorporating acidic moieties could lead to Brønsted acidic ILs suitable for catalyzing reactions like esterification. rsc.org

The performance of these newly designed analogues can be systematically evaluated and compared. Key performance indicators will vary depending on the target application. For catalytic applications, metrics such as reaction yield, selectivity, and turnover frequency would be crucial. In the context of material science, properties like thermal stability, conductivity, and nanoparticle dispersion efficacy would be of primary interest. rsc.orgmdpi.com

Below is a prospective table of functionalized N-Morpholinium trifluoromethanesulfonate analogues and their potential performance enhancements:

| Functional Group on Morpholinium Cation | Potential Enhanced Performance | Target Application |

| Alkyl Chains of Varying Lengths | Modified hydrophobicity and viscosity | Extraction, Lubrication |

| Hydroxyl (-OH) | Increased polarity, potential for H-bonding | Solvation of polar molecules, Biocatalysis |

| Carboxylic Acid (-COOH) | Brønsted acidity | Acid catalysis |

| Amino (-NH2) | Basicity, potential for CO2 capture | Base catalysis, Gas separation |

| Sulfonic Acid (-SO3H) | Strong Brønsted acidity | Solid acid catalysts |

Exploration of Novel Interdisciplinary Applications (e.g., Bio-related Systems)

The unique properties of morpholinium-based ILs, including their relatively low toxicity compared to some other IL families, make them promising candidates for interdisciplinary applications, particularly in bio-related systems. researchgate.net Future research is expected to delve into the potential of this compound and its functionalized analogues in areas such as biocatalysis and drug delivery.

In biocatalysis, ionic liquids can serve as non-aqueous media that can enhance the stability and activity of enzymes. The biocompatibility of the morpholinium cation is a significant advantage in this context. researchgate.net Research could focus on evaluating the performance of enzymes in this compound-based systems, assessing factors like enzyme structure preservation, substrate solubility, and reaction kinetics.

Another promising area is the development of drug delivery systems. The ability to functionalize the morpholinium cation allows for the attachment of drug molecules, creating active pharmaceutical ingredient-ionic liquids (API-ILs). researchgate.net This approach could potentially improve the solubility and bioavailability of poorly water-soluble drugs. Furthermore, the antimicrobial properties of certain morpholinium-based ILs suggest their potential in developing novel therapeutic agents. A recent study demonstrated that morpholinium-based ILs can act as potent antibiofilm and sensitizing agents against pathogenic bacteria like Pseudomonas aeruginosa.

The following table outlines potential bio-related applications for this compound:

| Application Area | Research Focus | Potential Advantage |

| Biocatalysis | Enzyme stability and activity in this compound | Enhanced reaction rates and enzyme longevity |

| Drug Delivery | Synthesis of API-ILs with this compound | Improved drug solubility and targeted delivery |

| Antimicrobial Agents | Investigation of antimicrobial and antibiofilm activity | Novel approach to combat antibiotic resistance |

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics in ionic liquid media is crucial for optimizing processes and designing more efficient catalysts. Advanced in-situ characterization techniques are poised to play a pivotal role in this endeavor. For reactions involving this compound, real-time monitoring can provide invaluable insights that are often missed with traditional ex-situ analysis.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. researchgate.net By inserting an attenuated total reflection (ATR) probe directly into the reaction vessel, researchers can track the concentration changes of reactants, intermediates, and products as the reaction unfolds. This technique can be particularly useful for studying reactions catalyzed by this compound, helping to elucidate the catalytic cycle and identify key intermediates. researchgate.net

Other spectroscopic techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for in-situ monitoring, providing complementary information about the molecular structures and interactions within the reaction mixture. The development of specialized cells and probes compatible with the reaction conditions (e.g., high temperature or pressure) will be a key area of focus.

Synergistic Integration of Experimental and Computational Methodologies

The vast number of possible cation-anion combinations in ionic liquids makes a purely experimental approach to discovering new ILs with desired properties a time-consuming and resource-intensive task. The synergistic integration of experimental and computational methodologies offers a more efficient path forward.

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the physicochemical properties of this compound and its functionalized analogues. These calculations can provide insights into molecular geometries, electronic structures, and intermolecular interactions, which are fundamental to understanding the macroscopic properties of the ionic liquid. While DFT computations have their own discrepancies when compared to experimental results, they serve as a valuable tool for initial screening and guiding experimental work.

The synergy between theory and experiment creates a powerful research cycle. Computational models can be used to design new functionalized analogues of this compound with potentially enhanced properties. These predictions can then be validated through targeted synthesis and experimental characterization. The experimental data, in turn, can be used to refine and improve the computational models, leading to more accurate predictions in the future. This integrated approach has been successfully applied to other ionic liquid systems and holds great promise for accelerating the development of next-generation morpholinium-based ILs.

Q & A

Basic: What analytical methods are recommended to confirm the purity and structural integrity of N-Morpholinium trifluoromethanesulfonate?

To determine purity, employ chelometric titration (for cationic components) and gravimetric analysis (e.g., quantifying residual oxide content after ignition). Structural confirmation requires multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify cation-anion interactions and absence of degradation byproducts. For example, ¹⁹F NMR can detect trifluoromethanesulfonate anion integrity, while ¹H NMR identifies morpholinium proton environments. Infrared (IR) spectroscopy complements this by confirming functional groups (e.g., S=O stretching at ~1250–1150 cm⁻¹). Cross-reference with literature spectra for validation .

Basic: How should researchers design a synthesis protocol for this compound to minimize impurities?

Optimize stoichiometry by reacting morpholine with trifluoromethanesulfonic acid in a dry, inert atmosphere (argon/nitrogen) to prevent hydrolysis. Use anhydrous solvents (e.g., dichloromethane or acetonitrile) and monitor pH to ensure complete protonation of morpholine. Post-synthesis, purify via recrystallization from ethanol/ether mixtures to remove unreacted acid or residual solvent. Validate purity via HPLC (ion-pair chromatography) or ion-selective electrodes for counterion quantification .

Advanced: What mechanistic insights guide the use of this compound in catalysis, particularly in glycosylation or alkylation reactions?

The trifluoromethanesulfonate anion acts as a weakly coordinating ion , enhancing the electrophilicity of cationic intermediates. In glycosylation, it stabilizes oxocarbenium ions, improving regioselectivity. For alkylation, the morpholinium cation may participate in hydrogen-bonding interactions , directing substrate orientation. Advanced studies should combine kinetic isotope effect (KIE) experiments and DFT calculations to map transition states. Monitor reaction progress using in situ ¹⁹F NMR to track anion behavior under catalytic conditions .

Advanced: How can researchers address contradictions in reported catalytic efficiency of this compound across different solvents?

Contradictions often arise from solvent-dependent ion-pair dissociation. Use conductivity measurements to quantify ion mobility in solvents like DMSO (high dielectric) vs. toluene (low dielectric). Pair with UV-Vis spectroscopy (e.g., charge-transfer bands) to correlate solvation effects with activity. Design a solvent parameter matrix (dipolarity, H-bond acidity/basicity) to identify optimal media. For example, high-polarity solvents may reduce catalytic activity by stabilizing ion pairs, whereas low-polarity solvents enhance electrophilicity .

Basic: What safety precautions are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures.

- Storage: Store under argon in light-resistant containers at 2–8°C to prevent hygroscopic degradation.

- Waste disposal: Neutralize with dilute sodium bicarbonate before transferring to halogenated waste streams. Avoid aqueous discharge due to potential triflate persistence in ecosystems .

Advanced: What strategies mitigate the hygroscopicity of this compound during long-term storage?

- Lyophilization: Remove adsorbed water by freeze-drying under high vacuum (<0.1 mbar).

- Stabilization additives: Incorporate molecular sieves (3Å) in storage vials.

- Characterization: Use Karl Fischer titration to quantify residual water and TGA/DSC to assess decomposition thresholds under humidity stress .

Advanced: How can researchers evaluate the environmental impact of this compound given limited ecotoxicological data?

- Read-across approach: Use data from structurally similar triflates (e.g., zinc or hafnium salts) to predict persistence, bioaccumulation, and toxicity.

- Simulation models: Apply EPI Suite™ to estimate biodegradation half-lives and ECOSAR for acute/chronic aquatic toxicity.

- Experimental testing: Conduct microtox assays (Vibrio fischeri) for acute toxicity and OECD 301D tests for biodegradability .

Basic: What spectroscopic techniques are optimal for tracking anion-cation interactions in this compound solutions?

- Raman spectroscopy: Resolve triflate anion symmetric/asymmetric stretching modes (~760 cm⁻¹ and ~1030 cm⁻¹).

- PFG-NMR: Measure self-diffusion coefficients to assess ion pairing vs. dissociation.

- ESI-MS: Identify intact ion pairs or fragmentation products in gas phase .

Advanced: How does the counterion (triflate) influence the phase behavior of this compound in ionic liquid formulations?

The triflate anion’s low basicity and high charge delocalization reduce lattice energy, favoring low melting points (<100°C). Study phase transitions via temperature-dependent viscosity measurements and X-ray scattering to correlate anion size with mesophase formation. Compare with bulkier anions (e.g., NTf₂⁻) to isolate anion effects .

Advanced: What computational methods elucidate the role of this compound in stabilizing reactive intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.